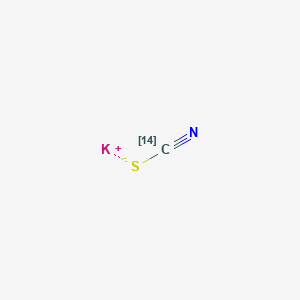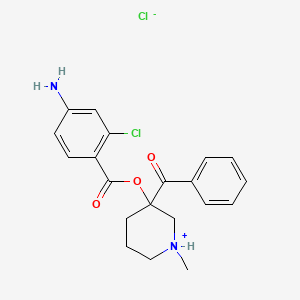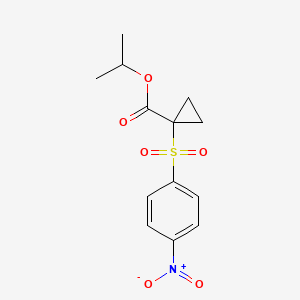
Potassium thiocyanate-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium thiocyanate-14C is a radiolabeled compound where the carbon atom in the thiocyanate group is replaced with the radioactive isotope carbon-14. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium thiocyanate-14C can be synthesized from potassium cyanide-14C. The process involves the reaction of potassium cyanide-14C with sulfur to produce this compound. Another method involves the isomerization of thiourea-14C to ammonium thiocyanate-14C, which can then be converted to this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired radiochemical purity and specific activity. The process often includes purification steps such as column chromatography to achieve high radiochemical yields .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium thiocyanate-14C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocyanogen.
Reduction: It can be reduced to form thiocyanate anion.
Substitution: It can participate in nucleophilic substitution reactions to form isothiocyanates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Thiocyanogen.
Reduction: Thiocyanate anion.
Substitution: Isothiocyanates and other thiocyanate derivatives.
Applications De Recherche Scientifique
Potassium thiocyanate-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of thiocyanate in biological systems.
Medicine: Utilized in diagnostic imaging and radiotherapy due to its radioactive properties.
Industry: Applied in the synthesis of various chemicals and materials, including polymers and pharmaceuticals
Mécanisme D'action
The mechanism of action of potassium thiocyanate-14C involves the incorporation of the radioactive carbon-14 isotope into the thiocyanate group. This allows researchers to trace the movement and transformation of the compound in various chemical and biological systems. The radioactive decay of carbon-14 emits beta particles, which can be detected using various imaging and analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium cyanate
- Potassium cyanide
- Sodium thiocyanate
- Ammonium thiocyanate
Uniqueness
Potassium thiocyanate-14C is unique due to its radiolabeled carbon-14 isotope, which provides distinct advantages in tracing and studying chemical and biological processes. Unlike its non-radioactive counterparts, this compound allows for precise tracking and quantification of its distribution and transformation in various systems .
Propriétés
Formule moléculaire |
CKNS |
|---|---|
Poids moléculaire |
99.18 g/mol |
Nom IUPAC |
potassium;azanylidyne(114C)methanethiolate |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+2; |
Clé InChI |
ZNNZYHKDIALBAK-DEQYMQKBSA-M |
SMILES isomérique |
[14C](#N)[S-].[K+] |
SMILES canonique |
C(#N)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)






